1-Propene, tetrafluoro-
Description
Historical Context and Evolution of Fluorinated Propene Research
The field of organofluorine chemistry began its journey in the early 19th and 20th centuries, with the first synthesis of compounds like fluoromethane (B1203902) and the later introduction of chlorofluorocarbons (CFCs), such as Freon, in the 1920s. numberanalytics.com The initial development of fluorinated polymers was challenging due to the extreme reactivity of fluorine gas. alfa-chemistry.com A breakthrough occurred in 1938 with the accidental discovery of polytetrafluoroethylene (PTFE). alfa-chemistry.com This discovery paved the way for further exploration into fluoropolymers.
Research into fluorinated propenes is an extension of this broader history. During the Manhattan Project, copolymers of tetrafluoroethylene (B6358150) and hexafluoropropylene (FEP) were studied, leading to their commercialization by DuPont in 1959. nih.gov The evolution of refrigerants from first-generation substances to second-generation hydrochlorofluorocarbons (HCFCs) and third-generation hydrofluorocarbons (HFCs) was driven by the need for materials with specific thermodynamic properties for cooling applications. i-scholar.in
The impetus for the development of fluorinated propenes, specifically hydrofluoroolefins (HFOs), arose from the environmental concerns associated with their predecessors. The high Global Warming Potential (GWP) of HFCs prompted a search for alternatives. i-scholar.ingoogle.com HFOs were designed as fourth-generation refrigerants to meet these challenges, offering zero Ozone Depletion Potential (ODP) and very low GWP. wikipedia.org The key structural feature of HFOs is the carbon-carbon double bond, which makes them more reactive in the troposphere, leading to shorter atmospheric lifetimes compared to saturated HFCs. wikipedia.org
Significance in Contemporary Chemical Science and Industrial Transitions
Tetrafluoropropenes, a prominent family within the HFO class, are at the forefront of industrial transitions away from high-GWP substances. Their primary significance lies in their application as refrigerants, blowing agents, propellants, and solvents. honeywell.com
The most widely used isomers, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze), have GWPs of less than 1, which is significantly lower than that of HFC-134a (GWP of 1430), the refrigerant they are designed to replace. wikipedia.orgontosight.aiwikipedia.org This has led to the widespread adoption of HFO-1234yf in automotive air-conditioning systems, with an estimated 90% of new vehicles in the U.S. using it as of 2022. wikipedia.orgpmarketresearch.com
Beyond mobile air-conditioning, tetrafluoropropenes are used in a variety of other applications:
Chillers and Heat Pumps: HFOs are utilized in commercial and industrial chillers for large buildings and in heat pumps, offering efficient cooling and heating with reduced environmental impact. norden.orgwhatispiping.com
Foam Blowing Agents: They serve as blowing agents in the production of insulating foams for appliances, construction, and transportation, contributing to energy efficiency. wikipedia.orgontosight.ainorden.org
Aerosol Propellants: The low toxicity and flammability profile of certain isomers make them suitable as propellants in aerosol products. wikipedia.orgontosight.ai
Solvents: Research has explored the use of tetrafluoropropenes as solvents, for instance, in the extraction of biopharmaceuticals. acs.org
The transition to HFOs like tetrafluoropropene is a critical component of global efforts to mitigate climate change, aligning with international regulations such as the Kigali Amendment to the Montreal Protocol and the EU F-Gas Regulation. pmarketresearch.com Research also focuses on using these inexpensive industrial gases as building blocks for synthesizing other valuable fluoroalkyl compounds. nih.govworktribe.com
Nomenclature and Structural Considerations in Academic Literature
The general name "1-Propene, tetrafluoro-" can refer to several isomers, as the specific locations of the four fluorine atoms are not defined. Academic and industrial literature uses precise nomenclature to distinguish between these isomers. nih.gov The isomers of tetrafluoropropene (chemical formula C₃H₂F₄) differ by the placement of the fluorine atoms on the three-carbon propene backbone. wikipedia.orgresearchgate.net
The most commercially and scientifically significant isomers include:
2,3,3,3-tetrafluoropropene: Commonly known as HFO-1234yf. Its IUPAC name is 2,3,3,3-tetrafluoroprop-1-ene. wikipedia.org
1,3,3,3-tetrafluoropropene: Known as HFO-1234ze. It exists as two geometric isomers (E/Z or trans/cis) due to the double bond. The (E) isomer, trans-1,3,3,3-tetrafluoropropene, is the more common form used in refrigerant applications and is designated HFO-1234ze(E). wikipedia.orgwikipedia.org
1,1,2,3-tetrafluoropropene: Designated as HFO-1234yc. wikipedia.org
1,1,3,3-tetrafluoropropene: Designated as HFO-1234zc. wikipedia.org
The refrigerant numbering system (e.g., "1234") provides structural information: the first digit from the right indicates the number of fluorine atoms, the second is the number of hydrogen atoms plus one, the third is the number of carbon atoms minus one (omitted if zero), and the fourth indicates the number of carbon-carbon double bonds.
The table below summarizes key identifiers and structural information for the most prominent isomers of tetrafluoropropene.
| Common Name / Designation | IUPAC Name | CAS Number | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| HFO-1234yf | 2,3,3,3-Tetrafluoroprop-1-ene | 754-12-1 | C₃H₂F₄ | 114.04 |
| HFO-1234ze(E) | (1E)-1,3,3,3-Tetrafluoroprop-1-ene | 29118-24-9 | C₃H₂F₄ | 114.04 |
| HFO-1234ze(Z) | (1Z)-1,3,3,3-Tetrafluoroprop-1-ene | 29118-25-0 | C₃H₂F₄ | 114.04 |
| HFO-1234yc | 1,1,2,3-tetrafluoroprop-1-ene | 51053-29-3 | C₃H₂F₄ | 114.04 |
The distinct structural arrangements of the isomers result in different physical properties, which are crucial for their specific applications.
| Property | HFO-1234yf (2,3,3,3-tetrafluoropropene) | HFO-1234ze(E) (trans-1,3,3,3-tetrafluoropropene) |
|---|---|---|
| Boiling Point | -30 °C | -19 °C |
| Density (liquid, at 25°C) | 1.1 g/cm³ | Not specified |
| Vapor Pressure (at 21.1°C) | 6,067 hPa | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-1-2(5)3(6)7/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHURKAWUJHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474439 | |
| Record name | 1-Propene, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51053-29-3 | |
| Record name | 1-Propene, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Pathways of 1 Propene, Tetrafluoro
Catalytic Synthesis Routes
Catalytic routes are central to the production of tetrafluoropropenes. These processes typically involve multi-step syntheses starting from chlorinated and/or fluorinated propane (B168953) or propene precursors. The choice of catalyst and reaction conditions is critical in steering the reaction towards the desired product and minimizing the formation of by-products.
Gas-phase hydrofluorination is a predominant method for synthesizing precursors to 2,3,3,3-tetrafluoropropene (B1223342). This process involves reacting a chlorinated alkene, such as 2-chloro-3,3,3-trifluoro-1-propene (HCFO-1233xf), with hydrogen fluoride (B91410) (HF) at elevated temperatures in the presence of a fluorination catalyst. epo.org One integrated process involves the vapor-phase catalytic fluorination of HCFO-1233xf with HF to produce 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb), which is then subsequently dehydrofluorinated. epo.org
Another pathway starts with chlorotrifluoroethylene (B8367), which is reacted with a methyl halide (like methyl chloride) to form an intermediate stream. This intermediate is then reacted with hydrogen fluoride in the presence of a fluorination catalyst to produce 2,3,3,3-tetrafluoropropene. google.com The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, significantly influence the product distribution and catalyst performance. researchgate.net For instance, the gas-phase fluorination of 1,1,2,3-tetrachloropropene to HCFO-1233xf, a key intermediate, is favored at higher temperatures and a larger HF-to-substrate ratio. researchgate.net
| Reactant | Catalyst Type | Intermediate/Product | Phase |
| 2-chloro-3,3,3-trifluoro-1-propene (1233xf) + HF | Fluorination Catalyst (e.g., Chromia-based) | 1,1,1,2,2-pentafluoropropane (245cb) | Gas |
| Chlorotrifluoroethylene + Methyl Halide, then HF | Fluorination Catalyst (e.g., Activated Carbon, Chromia) | 2,3,3,3-tetrafluoropropene (1234yf) | Gas |
| 1,1,2,3-tetrachloropropene + HF | Fluorinated Cr2O3 | 2-chloro-3,3,3-trifluoropropene (1233xf) | Gas |
Dehydrofluorination is a critical step in many synthetic routes to produce tetrafluoropropenes, where a saturated hydrofluorocarbon is converted into the desired unsaturated olefin by eliminating a molecule of hydrogen fluoride. While vapor-phase dehydrofluorination is common, liquid-phase processes are also utilized.
One prominent example is the dehydrofluorination of 1,1,1,2,2-pentafluoropropane (HFC-245cb) to yield 2,3,3,3-tetrafluoropropene (HFO-1234yf). epo.org This reaction can be carried out in the liquid phase using a strong base, such as potassium hydroxide (B78521) (KOH) in a suitable solvent like butyl ether. Another approach involves contacting a hydrofluorocarbon with a catalyst under conditions effective for dehydrofluorination, which can occur in either the vapor or liquid phase. google.com The choice between liquid and gas-phase dehydrofluorination depends on factors such as feedstock, catalyst stability, and desired process economics. Heterogeneous catalysis is often preferred for industrial applications due to the ease of separating the catalyst from the product stream. matec-conferences.org
The selectivity of the conversion to the desired tetrafluoropropene isomer is heavily dependent on the catalyst employed. Both heterogeneous and homogeneous catalysts are used, with the former being more common in large-scale industrial processes.
Chromium-based catalysts are widely used and highly effective for both fluorination and dehydrofluorination reactions in the synthesis of hydrofluoroolefins. scispace.com Fluorinated chromium oxide (Cr2O3) is a classic catalyst for gas-phase fluorinations. researchgate.net Its catalytic activity can be significantly influenced by promoters and preparation methods. researchgate.net For example, adding promoters like Lanthanum (La) to Cr2O3 can enhance the formation of highly dispersed CrOxFy species, which are active catalytic sites, leading to better activity and lifetime. researchgate.net
Zinc/chromia catalysts are particularly effective for the dehydrofluorination of 1,1,1,2,2-pentafluoropropane (HFC-245cb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf). google.com These catalysts have also proven effective in the fluorination of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) to produce key intermediates. epo.orggoogle.com The addition of nickel to chromium oxide (NiO/Cr2O3) has been shown to create more active catalysts for the dehydrofluorination of 1,1,1,3,3-pentafluoropropane. The NiF2 formed provides new acid sites with higher turnover frequencies compared to Cr2O3 alone. researchgate.net
| Catalyst | Reaction Type | Reactant | Product | Key Finding |
| Fluorinated Cr2O3 | Fluorination | 1,1,2,3-tetrachloropropene | HCFO-1233xf | Activity depends on formation of CrOxFy species. researchgate.net |
| Zinc/Chromia | Dehydrofluorination | HFC-245cb | HFO-1234yf | Surprisingly effective catalyst for this conversion. google.com |
| NiO/Cr2O3 | Dehydrofluorination | 1,1,1,3,3-pentafluoropropane | HFO-1234ze | More active and stable than Cr2O3 due to new acid sites from NiF2. researchgate.net |
Activated carbon serves as a robust catalyst support and, in some cases, as a catalyst itself in the synthesis of tetrafluoropropenes. It is a recognized catalyst for the second stage of a process that converts an intermediate composition into a final product containing 2,3,3,3-tetrafluoropropene. google.com Furthermore, activated carbon impregnated with metal salts is a specified fluorination catalyst for reacting intermediates with HF to produce HFO-1234yf. google.com The porous structure and large surface area of activated carbon allow for good reactant dispersion and accessibility to active sites, though its performance can be limited by deactivation due to coking or poisoning.
Various metal salts, particularly halides, function as Lewis acid catalysts in fluorination reactions. In a multi-step process to prepare HFO-1234yf, catalysts such as antimony halides, iron halides, titanium halides, and tin halides are used to react 2-chloro-3,3,3-trifluoro-1-propene with HF. google.com The Lewis acidity of the catalyst plays a crucial role in activating the C-Cl bond for fluorine substitution.
In dehydrofluorination reactions, the acidity of the catalyst is also a key factor. Catalysts based on aluminum compounds, such as nickel-supported aluminum fluoride (Ni/AlF3), have demonstrated good performance. matec-conferences.org The activity of these catalysts is related to their Lewis acidity, and the addition of nickel can promote both the activity and stability, suggesting a synergistic effect between the Lewis acid sites and the metal. matec-conferences.org
Role of Heterogeneous and Homogeneous Catalysts in Conversion Selectivity
Non-Catalytic and Radical Preparation Methods
Non-catalytic methods for the synthesis of 1-propene, tetrafluoro- often rely on high-temperature conditions to initiate reactions through the formation of radical intermediates. These approaches are characterized by their use of thermal energy to drive the desired chemical transformations.
Thermal and Pyrolytic Approaches
Pyrolysis, a process involving thermal decomposition at elevated temperatures, is a key non-catalytic method for synthesizing fluorinated propenes. One notable approach involves the co-pyrolysis of methyl chloride and chlorodifluoromethane (B1668795). google.com For instance, passing a mixture of methyl chloride and chlorodifluoromethane through a platinum tube heated to approximately 800°C has been shown to produce 2,3,3,3-tetrafluoropropene, albeit with a modest yield of 14.8 mol%. google.com
Another pyrolytic route involves the reaction of trifluoromethane (B1200692) with tetrafluoroethylene (B6358150). While this specific reaction is primarily aimed at producing hexafluoropropylene, the underlying principles of high-temperature reactions of fluorinated compounds are relevant. researchgate.net These reactions are typically conducted at temperatures ranging from 700-1000°C with short residence times. researchgate.net The thermal stability of the reactants and products is a critical factor, with the pyrolysis of HFO-1234yf itself observed to begin in the range of 170-190°C. researchgate.net
The pyrolysis of polytetrafluoroethylene (PTFE) is another method that generates various perfluoroolefins, demonstrating the utility of high-temperature degradation of fluoropolymers as a source of valuable fluorinated monomers. sibran.ru
Methyl Halide Reactions and Radical Intermediates
The reaction between a methyl halide and a fluorinated ethylene (B1197577) derivative is a significant pathway for the formation of tetrafluoropropene, and it is believed to proceed through a radical mechanism. google.com A prominent example is the reaction of chlorotrifluoroethylene with a methyl halide, such as methyl chloride, methyl fluoride, or methyl bromide, with methyl chloride being the preferred reactant. google.com
This gas-phase reaction is conducted in a heated empty tube at temperatures ranging from 500°C to 1000°C, with a more preferred range of 600°C to 900°C and an optimal range of 650°C to 750°C. google.com The reaction generates an intermediate product stream which is then further reacted to yield 2,3,3,3-tetrafluoropropene. google.com The process is believed to be initiated by the formation of radicals at these high temperatures, which then propagate through a chain reaction.
The following table summarizes the reaction conditions for the reaction of chlorotrifluoroethylene with a methyl halide:
| Parameter | Range | Preferred Range | Optimal Range |
| Temperature | 500°C - 1000°C | 600°C - 900°C | 650°C - 750°C |
| Reactant Ratio (CTFE:Methyl Halide) | 0.7 - 1.5 | 0.9 - 1.1 | ~1 |
| Contact Time | >0 - 5 seconds | Not Specified | Not Specified |
Advanced Synthetic Strategies
In response to the growing demand for more efficient and environmentally friendly chemical manufacturing, advanced synthetic strategies are being developed for the production of 1-propene, tetrafluoro-. These strategies focus on improving reaction control, increasing yield, and adhering to the principles of green chemistry.
Continuous Flow Processes for Enhanced Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fluorinated compounds. nih.gov This methodology allows for better control over reaction parameters such as temperature and pressure, leading to improved production rates and enhanced safety, particularly when dealing with exothermic reactions or gaseous reagents. nih.govrsc.orgmit.edu
A continuous flow process has been developed for the defluorosilylation of 2,3,3,3-tetrafluoropropene (HFO-1234yf), demonstrating the applicability of this technology to reactions involving this compound. nih.govacs.org While this specific process modifies HFO-1234yf rather than synthesizing it, the principles are directly transferable to its production. For instance, a continuous, vapor-phase process for the manufacture of HFO-1234yf from readily available raw materials is considered highly advantageous for large-scale production. google.com
The benefits of continuous flow processes in fluorination chemistry include:
Improved safety: Better control over exotherms and the ability to handle hazardous reagents in smaller volumes. nih.gov
Enhanced production rates: Higher throughput compared to batch reactors. nih.gov
Reduced waste: More efficient use of reagents and solvents. nih.gov
Scalability: Easier to scale up from laboratory to industrial production. rsc.org
Green Chemistry Principles in 1-Propene, Tetrafluoro- Synthesis
The synthesis of 1-propene, tetrafluoro- can be viewed through the lens of green chemistry, as the product itself, particularly HFO-1234yf, is valued for its low global warming potential (GWP). acs.org The principles of green chemistry aim to reduce the environmental impact of chemical processes. fatfinger.iowjarr.comepa.gov
Key green chemistry principles applicable to the synthesis of 1-propene, tetrafluoro- include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. fatfinger.ioepa.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. epa.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. fatfinger.ioepa.gov While some synthetic routes for tetrafluoropropene require high temperatures, optimizing these processes for energy efficiency is a key goal.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels. fatfinger.iouocs.org
Catalysis: Employing catalytic reagents in preference to stoichiometric reagents to reduce waste. epa.gov
The development of catalytic dehydrofluorination processes, for example, represents a step towards greener synthesis routes by replacing stoichiometric bases with recyclable catalysts. researchgate.net Furthermore, the potential of HFO-1234yf as a green process solvent itself highlights the increasing focus on sustainable practices within the chemical industry. acs.org
Reaction Mechanisms and Kinetic Studies of 1 Propene, Tetrafluoro
Condensed-Phase and Organometallic Reaction Mechanisms
In addition to its atmospheric chemistry, 1-propene, tetrafluoro- serves as a valuable building block in organic synthesis, particularly in the introduction of trifluoromethyl groups into molecules.
Nucleophilic Substitution Reactions with Fluorinated Olefins
The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group makes the double bond of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic vinylic substitution mechanism, where a nucleophile replaces one of the vinylic fluorine atoms. A variety of nucleophiles, including alkoxides and thiolates, have been shown to react with HFO-1234yf to produce α-trifluoromethyl enol ethers and vinyl sulfides, respectively.
Regioselectivity and Stereochemical Control
A key aspect of nucleophilic substitution reactions with HFO-1234yf is the control of regioselectivity—that is, which of the two vinylic carbons the nucleophile attacks. The regiochemical outcome is influenced by factors such as the nature of the nucleophile and the reaction conditions. For example, the reaction of HFO-1234yf with alkoxide and thiolate derivatives shows that the regiochemistry can be controlled, with the outcome often dictated by the principles of hard and soft acid and base (HSAB) theory. The choice of solvent and base can also play a crucial role in directing the regioselectivity of the substitution.
Carbanion Intermediates and Addition-Elimination Processes
The generally accepted mechanism for nucleophilic substitution on fluorinated olefins is a two-step addition-elimination process.
Addition: The nucleophile adds to one of the carbons of the double bond. This creates a transient, negatively charged carbanion intermediate. The electron-withdrawing fluorine atoms and the CF₃ group stabilize this intermediate.
Elimination: The carbanion intermediate then eliminates a fluoride (B91410) ion (F⁻) from the adjacent carbon, restoring the double bond and forming the final substituted product.
The formation of the carbanion intermediate is often reversible, and experimental evidence, such as deuterium (B1214612) trapping studies, supports its existence as a key reactive intermediate in these transformations. This mechanism explains how nucleophiles can substitute a vinylic fluorine atom, a process that is typically difficult for unactivated alkenes.
C-F Bond Activation Studies with Transition Metal Complexes (e.g., Rhodium Complexes)
The activation of carbon-fluorine (C-F) bonds in 1-propene, tetrafluoro- (specifically the isomer 2,3,3,3-tetrafluoropropene, HFO-1234yf) has been a subject of significant research, particularly using transition metal complexes. Rhodium complexes, in particular, have demonstrated notable reactivity. nih.gov Studies have shown that complexes such as [Rh(H)(PEt3)3] react with 2,3,3,3-tetrafluoropropene, leading to an efficient C-F bond activation to produce the rhodium fluorido complex [Rh(F)(PEt3)3]. americanelements.comresearchgate.net This transformation is a key step in further functionalization of the fluoroolefin.
The reaction pathways can be diverse. For instance, the reaction of rhodium(I) germyl (B1233479) and silyl (B83357) complexes like [Rh(E)(PEt3)3] (where E = GePh3 or Si(OEt)3) with 2,3,3,3-tetrafluoropropene also yields the rhodium fluorido complex [Rh(F)(PEt3)3] alongside functionalized olefins. researchgate.netrsc.org DFT calculations have been employed to assess the conceivable reaction pathways for these transformations. researchgate.net
Furthermore, in the presence of a fluorosilane, the resulting rhodium fluorido complex can promote a C-H bond activation, which is followed by a 1,2-fluorine shift. nih.govamericanelements.com This sequence of activations highlights the nuanced reactivity of rhodium complexes, which can selectively target different bonds within the tetrafluoropropene molecule depending on the reaction conditions and the specific ligands on the rhodium center. nih.gov These studies are crucial for developing new catalytic processes to convert industrially significant fluoroolefins into more valuable chemical building blocks. rsc.org
Catalytic Hydrodefluorination Pathways
Catalytic hydrodefluorination (HDF) is a significant reaction pathway for the transformation of fluorinated olefins like 1-propene, tetrafluoro-. This process involves the cleavage of a C-F bond and the formation of a C-H bond. Research has demonstrated that rhodium complexes can effectively catalyze the HDF of 2,3,3,3-tetrafluoropropene. americanelements.comresearchgate.net
Specifically, the reaction of [Rh(H)(PEt3)3] with 2,3,3,3-tetrafluoropropene in the presence of a silane, such as triphenylsilane (B1312308) (HSiPh3), leads to catalytic hydrodefluorination. americanelements.comresearchgate.net The process is understood to proceed through an initial C-F bond activation at the rhodium center. The resulting rhodium fluorido complex is then regenerated by the silane, which acts as a hydride source and a fluoride acceptor, forming a stable Si-F bond and allowing the catalytic cycle to continue.
This pathway is a valuable method for the controlled reduction of polyfluorinated compounds. While dehydrofluorination reactions at transition metals are rare, the HDF pathway provides a viable route for the selective transformation of C-F bonds, which are typically strong and unreactive. nih.gov The development of efficient HDF catalysts is essential for the synthesis of partially fluorinated molecules that are important in materials science and pharmaceuticals.
Defluorosilylation Reactions with Lithium Silanide (B1217022) Reagents
Defluorosilylation has emerged as a powerful method for the functionalization of industrially relevant fluoroolefins, including 2,3,3,3-tetrafluoropropene (HFO-1234yf). researchgate.net This reaction involves the nucleophilic substitution of a fluorine atom with a silyl group, effectively converting a strong C-F bond into a C-Si bond. researchgate.net The process typically utilizes highly reactive nucleophilic silicon reagents, such as lithium silanides. researchgate.netrawdatalibrary.net
Researchers have developed processes, including continuous flow systems, for the defluorosilylation of HFO-1234yf. researchgate.netrawdatalibrary.netnih.govacs.org Under batch conditions, the reaction with lithium silanide reagents requires cryogenic temperatures of -78 °C and a reaction time of several hours. nih.gov The resulting fluorinated organosilane products, such as R3SiCH2C(F)=CF2, are valuable synthetic intermediates. researchgate.netnih.gov These products can act as competent nucleophiles in subsequent reactions, for example, in the fluoride-catalyzed trifluoroallylation of aldehydes, ketones, and imines. researchgate.netnih.gov This methodology creates value from a widely available industrial gas, transforming it into a useful fluorinated building block for organic synthesis. nih.gov
Combustion Chemistry and High-Temperature Oxidation Kinetics
The combustion of 1-propene, tetrafluoro-, particularly the isomer 2,3,3,3-tetrafluoropropene (HFO-1234yf), has been extensively studied due to its use as a refrigerant with low global warming potential but slight flammability. nih.govwikipedia.org Its combustion chemistry is complex, influenced by the high fluorine content which dominates the reaction pathways. nih.gov
Development of Detailed Kinetic Models
To understand and predict the combustion behavior of 2,3,3,3-tetrafluoropropene, detailed kinetic models have been developed. nih.govnist.gov These models are essential for simulating flammability and combustion characteristics under various conditions. nist.gov A prominent model combines the GRI-Mech-3.0 hydrocarbon combustion model with sub-mechanisms for C1-C2 hydrofluorocarbons and other halogenated species. nih.govresearchgate.net One such comprehensive model includes 909 reactions and 101 species to describe the high-temperature oxidation and combustion of HFO-1234yf. nih.govnist.govresearchgate.net
These models are developed based on previous work on halogenated fire suppressants and are refined using premixed flame simulations. nih.govnist.gov The models help to elucidate the main reaction pathways for the consumption of the fuel, which primarily involves reactions with radicals like F, CF3, O, OH, and H. nih.gov It has been noted that consumption is predominantly (around 80%) via reactions with fluorine-containing species. nih.gov
| Model Component | Description | Number of Species | Number of Reactions | Reference |
|---|---|---|---|---|
| Base Hydrocarbon Model | GRI-Mech-3.0, describing high-temperature oxidation of hydrocarbons up to C3 species. | - | - | nih.govnist.gov |
| Fluorocarbon Sub-model | Based on the NIST C1-C2 hydrofluorocarbon model with modifications. | - | - | nih.govnist.gov |
| C3-Hydrofluorocarbon Sub-model | Derived from models for heptafluoropropane and 2-bromo-3,3,3-trifluoropropene. | - | - | nih.govnist.gov |
| Overall HFO-1234yf Model | A comprehensive kinetic model for high-temperature oxidation and combustion. | 101 | 909 | nih.govresearchgate.net |
Analysis of Flame Propagation and Burning Velocity
The analysis of flame propagation and burning velocity is crucial for assessing the flammability hazards of refrigerants like 2,3,3,3-tetrafluoropropene. nist.gov Experimental measurements of laminar flame speeds are compared with values predicted by detailed kinetic models to validate the models and understand the combustion behavior. nih.govresearchgate.net
For HFO-1234yf, the burning velocity is relatively low, often below 10 cm/s in air under standard conditions, classifying it as weakly flammable. nih.govresearchgate.net Kinetic models have been used to simulate flame propagation in mixtures of HFO-1234yf with air, including oxygen-enriched air. nih.gov The models can reasonably reproduce experimentally observed maximum burning velocities. nih.govresearchgate.net For instance, in a stoichiometric flame with oxygen-enriched air (O2 mole fraction = 0.39), the measured burning velocity is 9.9 cm/s. nih.govnist.gov Combustion equilibrium calculations predict a maximum combustion temperature of around 2076 K for an 8.3% volume fraction of HFO-1234yf in air. nih.govresearchgate.net
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Maximum Combustion Temperature (Calculated) | 8.3% HFO-1234yf in air, 298 K, 0.101 MPa | 2076 K | nih.govresearchgate.net |
| Adiabatic Flame Temperature (Calculated) | 8.3% HFO-1234yf in air | ~2100 K | nist.gov |
| Measured Burning Velocity | Stoichiometric flame in enriched air (XO2 = 0.39) | 9.9 cm/s | nih.govnist.gov |
| Explosive Limits in Air | Volume % | 6.2% - 12.3% | wikipedia.org |
| Autoignition Temperature | - | 405 °C (678 K) | wikipedia.org |
Characterization of Combustion Products (e.g., Carbonyl Difluoride, Hydrogen Fluoride)
The combustion of fluorinated compounds like 1-propene, tetrafluoro- results in the formation of hazardous products. researchgate.net Upon decomposition at high temperatures or in flames, it produces toxic and corrosive fumes. inchem.org The primary combustion products identified in numerous studies are carbonyl difluoride (COF2) and hydrogen fluoride (HF). wikipedia.orgresearchgate.netinchem.orgwikipedia.org
Controlled combustion experiments have quantified the emission of these products. Major components detected include unburned HFO-1234yf, carbonyl difluoride, carbon dioxide, and hydrogen fluoride. varmtochkallt.se One study found that carbonyl difluoride could make up 20% of the gases produced during combustion. chrisduggleby.com Carbonyl difluoride is a highly toxic gas, analogous to phosgene, and readily hydrolyzes to form carbon dioxide and hydrogen fluoride. chrisduggleby.comwikipedia.org Hydrogen fluoride is also a highly corrosive and toxic substance. wikipedia.org The stoichiometric equation for the combustion of 2,3,3,3-tetrafluoropropene is suggested as: CF3CFCH2 + 2.5O2 → 2CO2 + CF2O + 2HF. nih.govnist.gov
| Compound Name | Chemical Formula | Significance/Notes | Reference |
|---|---|---|---|
| Hydrogen Fluoride | HF | Major product; highly toxic and corrosive. | wikipedia.orgresearchgate.netwikipedia.org |
| Carbonyl Difluoride (Fluorophosgene) | COF2 | Major product; highly toxic, related to phosgene. Can constitute 20% of combustion gases. | researchgate.netwikipedia.orgchrisduggleby.com |
| Carbon Dioxide | CO2 | A primary product of complete combustion. | researchgate.netwikipedia.org |
| Carbon Monoxide | CO | Detected at lower levels; product of incomplete combustion. | varmtochkallt.se |
Computational and Spectroscopic Investigations of 1 Propene, Tetrafluoro
Quantum Chemical Characterization
Quantum chemical calculations have become an indispensable tool for characterizing the electronic structure, stability, and reactivity of tetrafluoropropene isomers. High-level theoretical methods offer a detailed understanding of their molecular behavior.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Ionization Energies)
Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. For tetrafluoropropene isomers, the energies and distributions of these orbitals dictate their electrophilic and nucleophilic behavior.
The ionization energy, the minimum energy required to remove an electron from a molecule, is a key parameter in understanding its electronic structure. Experimental studies using threshold photoelectron photoion coincidence (PEPICO) spectroscopy have determined the adiabatic ionization energies for specific tetrafluoropropene isomers. For trans-1,3,3,3-tetrafluoropropene, the adiabatic ionization energy has been measured to be 10.91 ± 0.05 eV. nsf.gov Similarly, the adiabatic ionization energy of 1,1,3,3-tetrafluoroprop-1-ene (B1358032) has also been determined to be 10.91 ± 0.05 eV. smolecule.com
| Compound | Adiabatic Ionization Energy (eV) |
|---|---|
| trans-1,3,3,3-Tetrafluoropropene | 10.91 ± 0.05 nsf.gov |
| 1,1,3,3-Tetrafluoroprop-1-ene | 10.91 ± 0.05 smolecule.com |
Potential Energy Surface (PES) Mapping of Reaction Pathways
Potential energy surfaces (PES) provide a theoretical framework for mapping the energy of a molecule as a function of its geometry, elucidating the pathways of chemical reactions. For tetrafluoropropenes, PES mapping has been instrumental in understanding their decomposition and isomerization mechanisms.
Studies on the dissociative photoionization of trans-1,3,3,3-tetrafluoropropene have identified several fragmentation channels, including the loss of a hydrogen atom, a fluorine atom, or a difluorocarbene (CF₂) group. nsf.gov The appearance energies for these fragmentation pathways have been determined, providing insight into the energetics of the decomposition process. nsf.gov For instance, the 0 K appearance energies for the formation of CF₂CHCF₂⁺ (H-loss), CFHCHCF₂⁺ (F-loss), and CH₂=CF₂⁺ (CF₂-loss) from trans-1,3,3,3-tetrafluoropropene are 12.247 ± 0.030 eV, 12.66 ± 0.10 eV, and 12.80 ± 0.05 eV, respectively. nsf.gov
Computational studies on the thermal decomposition of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) have proposed numerous reaction pathways. researchgate.net These studies indicate that the initial step involves the excitation of the molecule to a triplet state, followed by various homolytic cleavage and radical-initiated reactions. researchgate.net The main reaction pathways for the consumption of HFO-1234yf in combustion involve reactions with F, CF₃, O, OH, and H radicals. nih.gov
Calculation of Thermochemical Parameters and Reaction Energy Barriers
Accurate thermochemical parameters are essential for predicting the stability and reactivity of molecules. Quantum chemical methods are widely used to calculate enthalpies of formation, entropies, and heat capacities. From the appearance energy of the CF₂-loss fragment, the heat of formation of neutral trans-1,3,3,3-tetrafluoropropene at 0 K has been experimentally determined to be -779.9 ± 9.7 kJ/mol. nsf.gov
Reaction energy barriers, or activation energies, determine the rates of chemical reactions. Computational studies have been employed to calculate these barriers for various reactions involving tetrafluoropropenes. For the thermal decomposition of 2,3,3,3-tetrafluoropropene, the initial step of excitation to the lowest triplet state has a calculated energy barrier of 264.67 kJ mol⁻¹. researchgate.net Subsequent homolytic cleavage reactions have varying energy barriers, with the most favorable pathway having a barrier of 205.70 kJ mol⁻¹. researchgate.net
| Reaction Step | Energy Barrier (kJ mol⁻¹) |
|---|---|
| Excitation to lowest triplet state | 264.67 |
| Most preferred homolytic cleavage | 205.70 |
Conformational Analysis and Isomerism (e.g., cis effect, internal rotation barriers)
The presence of a carbon-carbon double bond in 1-propene, tetrafluoro- leads to the possibility of cis and trans isomerism. The relative stability and properties of these isomers are influenced by electronic and steric factors, including the cis effect, which describes the destabilization of adjacent bulky groups.
Computational studies have investigated the conformational landscape of tetrafluoropropene isomers, particularly the rotation of the trifluoromethyl group around the C-C single bond. For both cis- and trans-1,3,3,3-tetrafluoropropene, the staggered conformation of the trifluoromethyl group is the most stable. nih.gov The rotational barrier for the CF₃ group in trans-1,3,3,3-tetrafluoropropene is calculated to be 8 kJ mol⁻¹, while for the cis isomer, it is slightly higher. nih.gov In the case of 2,3,3,3-tetrafluoropropene, the rotational barrier is found to be 10 kJ mol⁻¹. nih.gov
| Isomer | Rotational Barrier (kJ mol⁻¹) |
|---|---|
| trans-1,3,3,3-Tetrafluoropropene | 8 |
| 2,3,3,3-Tetrafluoropropene | 10 |
Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) Methodologies
Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) are two of the most powerful and widely used quantum chemical methods for studying molecular systems. DFT methods are computationally efficient and can provide accurate results for a wide range of properties. The PBE0 and M06-2X functionals are commonly used for studying tetrafluoropropenes. researchgate.netnih.gov
The CCSD(T) method, often referred to as the "gold standard" of quantum chemistry, provides highly accurate energies and properties but is computationally more demanding. These methods have been used to determine the structures, vibrational frequencies, and thermochemical properties of tetrafluoropropene isomers with high accuracy. nih.gov For example, quantum-chemical calculations at the PBE0/cc-pVTZ level of theory have been used to support experimental findings on the structure of trans-1,3,3,3-tetrafluoropropene and 2,3,3,3-tetrafluoropropene. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to study the time evolution of molecular systems, offering insights into their dynamic behavior and macroscopic properties. For HFO refrigerants, MD simulations have been employed to predict thermophysical properties such as vapor-liquid equilibria, viscosity, and self-diffusion coefficients. researchgate.netacs.org
These simulations rely on the development of accurate force fields that describe the interactions between atoms. By simulating the behavior of a large ensemble of molecules, MD can predict properties that are difficult or expensive to measure experimentally. researchgate.net For instance, MD simulations have been used to study the condensation process of HFO refrigerants and to investigate the pyrolysis mechanisms of mixtures containing HFO-1234yf at high temperatures. researchgate.netresearchgate.net These studies are crucial for understanding the performance and safety of these compounds in various applications.
Investigations of Local Intermolecular Structure and Dynamics
The arrangement and movement of molecules in the condensed phase are crucial for understanding the macroscopic properties of a substance. For 2,3,3,3-tetrafluoro-1-propene, these have been explored through a combination of experimental techniques and molecular dynamics simulations.
Low-temperature X-ray diffraction studies have successfully determined the crystal structure of 2,3,3,3-tetrafluoro-1-propene. researchgate.net At 100 K, it crystallizes in the monoclinic space group P21/n with four molecules per unit cell. researchgate.net The C=C double bond length is approximately 1.304 Å, and the C-C single bond length is about 1.490 Å, which are typical for such bonds. researchgate.net The packing of the molecules in the crystal lattice provides a static picture of the local intermolecular structure, revealing the preferred orientations and close contacts between neighboring molecules.
Development and Extension of Force Field Models
Accurate force fields are paramount for reliable molecular simulations. A significant effort has been made to develop and validate a transferable force field for fluoropropenes, including 2,3,3,3-tetrafluoro-1-propene. nih.govacs.org These force fields are typically composed of terms that describe bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.
A notable example is a transferable force field developed for fluoropropenes composed of CF3-, -CF=, -CH=, CF2=, and CH2= groups. nih.gov This force field has been applied to study several fluoropropenes, including 2,3,3,3-tetrafluoro-1-propene. nih.gov The parameters for this force field were likely optimized to reproduce experimental data such as vapor pressure, saturated densities, and heats of vaporization. nih.govresearchgate.net
The predictive capability of this force field has been validated by performing Gibbs ensemble Monte Carlo and molecular dynamics simulations to compute various thermophysical properties. nih.gov The good agreement between the simulation results and available experimental data for properties like density, thermal expansivity, isobaric heat capacity, and transport properties validates the accuracy and transferability of the force field for 2,3,3,3-tetrafluoro-1-propene over a range of temperatures and pressures. nih.govresearchgate.net
Advanced Spectroscopic Analysis
Spectroscopy provides a direct probe into the quantum mechanical energy levels of a molecule, offering detailed information about its vibrational and electronic structure.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the intramolecular forces within a molecule.
The vibrational spectra of 2,3,3,3-tetrafluoro-1-propene have been investigated in the gas, liquid, and solid phases. researchgate.net For a molecule with Cs symmetry like 2,3,3,3-tetrafluoro-1-propene, a total of 21 fundamental vibrations (14 of A' symmetry and 7 of A'' symmetry) are expected. researchgate.net
The assignments of the observed vibrational bands have been made through comparisons with previously reported IR spectra and aided by quantum chemical calculations. researchgate.net For instance, the C-H stretching vibrations are observed around 3100 cm-1, while the C-F stretching vibrations appear in the region between 1135 and 1340 cm-1. researchgate.net The intense Raman line at 790 cm-1 is attributed to the C-C stretching vibration. researchgate.net
Below is a table summarizing some of the key experimental and calculated vibrational frequencies for 2,3,3,3-tetrafluoro-1-propene.
| Assignment | Raman (gaseous) (cm⁻¹) | IR (gaseous) (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|---|
| νas(CH2) | 3161 | 3146 | 3146 |
| νs(CH2) | 3107 | 3094 | 3094 |
| ν(C=C) | - | 1679 | 1679 |
| δ(CH2) | - | 1390 | 1390 |
| νas(CF3) | - | 1340 | 1340 |
| νs(CF3) | - | 1188 | 1188 |
| ν(C-C) | 790 | - | 790 |
The vibrational spectra of molecules can be complicated by the presence of anharmonic resonances, such as Fermi and Darling-Dennison resonances, which arise from the coupling of vibrational states. A detailed vibrational analysis of 2,3,3,3-tetrafluoro-1-propene has revealed the presence of such resonances. researchgate.net These resonances can lead to shifts in the expected vibrational frequencies and the appearance of additional bands in the spectrum. A study on the isomers of tetrafluoropropene has noted a Fermi resonance doublet in the spectrum of trans-1,3,3,3-tetrafluoropropene at 1098 and 1056 cm⁻¹. researchgate.net For 2,3,3,3-tetrafluoro-1-propene, a comprehensive analysis has been performed to detect and treat these resonances using computational methods like canonical second-order Van Vleck operator perturbation theory (CVPT2) and vibrational configuration interaction (VCI). researchgate.net This detailed analysis is crucial for the accurate assignment of not only the fundamental vibrations but also overtone and combination bands. researchgate.net
Photoelectron Spectroscopies (Core and Valence Level)
Photoelectron spectroscopy (PES) provides direct information about the binding energies of electrons in both the core and valence shells, offering insights into the electronic structure and chemical bonding of a molecule.
Imaging photoelectron photoion coincidence (PEPICO) spectroscopy was used to investigate the dissociative photoionization of trans-1,3,3,3-tetrafluoropropene. nsf.gov The threshold photoelectron spectrum (TPES) of this isomer was recorded, and from it, the adiabatic ionization energy was determined to be 10.91 ± 0.05 eV. nsf.gov The spectrum shows resolved peaks between 10.8 and 11.8 eV. nsf.gov This data provides information on the energy levels of the valence electrons in this specific tetrafluoropropene isomer. Further research is needed to obtain the core and valence level photoelectron spectra of 2,3,3,3-tetrafluoro-1-propene to allow for a direct comparison and a more complete understanding of the electronic structure across different tetrafluoropropene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of fluorinated organic compounds. Both ¹H and ¹⁹F NMR are routinely employed to confirm the molecular structure of tetrafluoropropene isomers. znaturforsch.com The chemical shifts, signal multiplicities, and coupling constants (J-values) provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
In the case of 2,3,3,3-tetrafluoropropene (HFO-1234yf), the ¹H NMR spectrum is expected to show signals for the vinyl protons (=CH₂), while the ¹⁹F NMR would provide information on the fluorine environments. A detailed analysis of these spectra, including the various proton-fluorine and fluorine-fluorine coupling constants, is essential for unambiguous structural assignment. researchgate.net
Beyond simple structural identification, NMR, particularly ¹⁹F NMR, serves as a critical tool in monitoring reactions and metabolic pathways of tetrafluoropropenes. For instance, in biotransformation studies of 2,3,3,3-tetrafluoropropene, ¹H-coupled and decoupled ¹⁹F NMR analyses of urine samples have been instrumental in identifying metabolites. nih.gov The chemical shifts, signal multiplicities, and ¹H-¹⁹F coupling constants of the metabolic products are compared with those of synthetic reference compounds to confirm their structures. nih.gov This approach has successfully identified metabolites such as N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine, trifluoroacetic acid, and 3,3,3-trifluorolactic acid. nih.gov
Table 1: Expected NMR Spectroscopic Data for 2,3,3,3-Tetrafluoropropene
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | Expected in the olefinic region | Complex multiplet | JHF | =CH₂ |
Note: This table is illustrative of the expected signals. Precise chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Dissociative Photoionization Studies and Fragmentation Mechanisms
Dissociative photoionization studies provide fundamental insights into the stability and fragmentation pathways of molecules upon ionization. Imaging photoelectron photoion coincidence (PEPICO) spectroscopy has been used to investigate the dissociative photoionization of trans-1,3,3,3-tetrafluoropropene. This technique allows for the determination of the adiabatic ionization energy and the appearance energies of fragment ions.
For trans-1,3,3,3-tetrafluoropropene, the adiabatic ionization energy has been determined to be 10.91 ± 0.05 eV. Upon ionization, the molecule undergoes fragmentation through several channels within a 4-eV energy range. The primary fragmentation pathways observed are the loss of a hydrogen atom (H-loss), a fluorine atom (F-loss), and a difluorocarbene group (CF₂-loss).
The fragmentation mechanisms can be complex, involving atomic rearrangement prior to dissociation. While the lowest-energy fluorine loss is a direct cleavage, the initial hydrogen and CF₂ loss channels are preceded by both fluorine and hydrogen migration. At higher internal energies, additional rearrangement pathways become accessible, leading to the formation of various isomeric allylic fragment ions through fluorine and hydrogen transfer followed by fluorine loss.
Table 2: 0 K Appearance Energies for Fragment Ions from trans-1,3,3,3-Tetrafluoropropene
| Fragment Ion | m/z | Fragmentation Channel | 0 K Appearance Energy (eV) |
|---|---|---|---|
| C₃HF₃⁺ | 113 | H-loss | 12.247 ± 0.030 |
| C₃H₂F₃⁺ | 95 | F-loss | 12.66 ± 0.10 |
Data sourced from a study on the dissociative photoionization of trans-1,3,3,3-tetrafluoropropene.
Environmental Chemistry and Atmospheric Fate of 1 Propene, Tetrafluoro
Atmospheric Lifetime and Degradation Products
Once released, 1-Propene, tetrafluoro- is subject to atmospheric processes that determine its persistence and the nature of its secondary products. With an atmospheric lifetime of approximately 10 to 14 days, it is considered a short-lived compound. atmosphere.coolresearchgate.net Its degradation is primarily driven by reactions with hydroxyl (OH) radicals in the troposphere. researchgate.netgatech.edu
The atmospheric oxidation of 1-Propene, tetrafluoro- proceeds through a well-defined pathway. The initial reaction with OH radicals leads to the formation of an intermediate, trifluoroacetyl fluoride (B91410) (CF₃C(O)F). copernicus.orguu.nlautoklimaanlage.info This acyl fluoride is not stable in the atmosphere and undergoes rapid hydrolysis within cloud water and other atmospheric water droplets. copernicus.orguu.nlhoneywell.com
The hydrolysis of trifluoroacetyl fluoride yields trifluoroacetic acid (TFA; CF₃COOH) with a molar conversion rate of virtually 100%. atmosphere.coolcopernicus.orghoneywell.com Consequently, the widespread use of 1-Propene, tetrafluoro- is a significant and growing anthropogenic source of atmospheric TFA. atmosphere.coolfluorocarbons.org Research indicates that a complete transition from its predecessor, HFC-134a, to 1-Propene, tetrafluoro- in applications like mobile air conditioning could lead to a thirty-three-fold increase in the global atmospheric burden of TFA. bris.ac.uk
| Parameter | Value | Reference |
| Atmospheric Lifetime | 10-14 days | atmosphere.coolresearchgate.net |
| Primary Degradation Reactant | Hydroxyl (OH) Radical | researchgate.netgatech.edu |
| Key Intermediate | Trifluoroacetyl Fluoride (CF₃C(O)F) | copernicus.orguu.nlautoklimaanlage.info |
| Final Degradation Product | Trifluoroacetic Acid (TFA; CF₃COOH) | copernicus.orguu.nlhoneywell.com |
| Molar Conversion Yield to TFA | ~100% | atmosphere.coolcopernicus.orghoneywell.com |
The relatively short atmospheric lifetime of 1-Propene, tetrafluoro- dictates that the deposition of its degradation product, TFA, is largely concentrated in regions near its emission sources. copernicus.orguu.nlfluorocarbons.org This contrasts with longer-lived compounds, whose degradation products are more uniformly distributed globally. fluorocarbons.org The primary removal mechanism for the highly water-soluble TFA from the atmosphere is through wet deposition (rain, snow, and fog), with a smaller contribution from dry deposition. gatech.educopernicus.orghoneywell.com
Atmospheric chemical transport models, such as GEOS-Chem, WRF-Chem, and the Lagrangian particle dispersion model FLEXPART, have been instrumental in predicting the consequences of 1-Propene, tetrafluoro- emissions. gatech.educopernicus.orghoneywell.com Modeling studies have projected TFA deposition across various global regions, including North America, Europe, and Asia. gatech.educopernicus.orgresearchgate.netnih.gov These models consistently show a direct correlation between regional emissions of 1-Propene, tetrafluoro- and subsequent TFA deposition. nih.gov
Key findings from these modeling efforts indicate that future TFA concentrations in rainwater are expected to rise significantly. For instance, a complete conversion of the European vehicle fleet to using 1-Propene, tetrafluoro- was calculated to result in average TFA concentrations of 0.6–0.8 µg/L in European rainwater. fluorocarbons.org Deposition patterns are highly dependent on local and regional meteorology, with areas of high rainfall experiencing greater total deposition. gatech.edunih.gov It is also noted that a considerable fraction of the generated TFA can be transported and deposited outside the primary emission zones. copernicus.orgresearchgate.net
| Model | Region Studied | Key Findings on TFA Deposition | Reference |
| GEOS-Chem & WRF-Chem | India, China, Middle East | A significant proportion of TFA was found to be deposited outside the emission regions. | copernicus.orgresearchgate.net |
| GEOS-Chem | China, United States, Europe | Mean deposition rates of TFA were 0.96, 0.45, and 0.52 kg km⁻² yr⁻¹, respectively. Regional deposition sources mainly came from emissions within the same region. | gatech.edunih.gov |
| FLEXPART | Europe | Estimated upper limit for total HFO-1234yf emissions of 19,212 tonnes/yr would result in average values of 0.6–0.8 µg/L of TFA in European rainwater. | honeywell.comfluorocarbons.org |
| Regional 3D Model | North America | Deposition is spatially variable with localized peaks; predicted to at least double TFA concentrations in Eastern U.S. rainfall compared to current levels from all sources. | nih.gov |
Environmental Transformation Pathways (Mechanistic Studies)
Following deposition, the fate of 1-Propene, tetrafluoro- and its principal degradation product, TFA, is governed by transformation pathways in terrestrial and aquatic environments.
Laboratory-based investigations have consistently shown that 1-Propene, tetrafluoro- is highly resistant to microbial degradation. researchgate.netnih.gov Studies conducted under both oxic (oxygen-rich) and anoxic (oxygen-deficient) conditions have demonstrated that the compound is recalcitrant to microbial metabolism and co-metabolism. researchgate.netnih.gov
The microbial fate of its degradation product, TFA, is more complex. While TFA is generally considered persistent, some studies have reported limited, and often difficult to reproduce, evidence of its degradation under anaerobic conditions. researchgate.net There is also a report of TFA being cometabolically degraded in an engineered anaerobic reactor. researchgate.net Another study suggested that TFA can be rapidly degraded under both oxic and anoxic conditions, with the potential for fluoroform formation under oxic conditions. researchgate.net Despite these findings, the broader scientific consensus suggests that TFA is highly persistent in most natural environments.
Abiotic degradation pathways involving reactive minerals are significant for many environmental contaminants. However, for 1-Propene, tetrafluoro-, these pathways appear to be insignificant. nih.gov Laboratory experiments have explored the potential for its degradation by a variety of reactive mineral phases commonly found in soils and sediments.
Incubations of 1-Propene, tetrafluoro- with zero-valent iron (Fe⁰), mackinawite (FeS), sulfate (B86663) green rust (GRSO₄), magnetite (Fe₃O₄), and manganese oxide (MnO₂) have shown no evidence of transformation. researchgate.netnih.gov These results strongly suggest that abiotic degradation mediated by these minerals is not a viable removal mechanism for 1-Propene, tetrafluoro- in subsurface environments such as aquifers. nih.gov
While resistant to many degradation processes, 1-Propene, tetrafluoro- is not entirely inert. Specific biomolecules have been shown to mediate its transformation. Research has demonstrated that reduced cobalamins, such as vitamin B12, can catalyze the reductive defluorination of 1-Propene, tetrafluoro-. researchgate.netnih.gov
This transformation occurs at ambient temperature and circumneutral pH and proceeds via a sequential reductive defluorination mechanism. The process yields 3,3,3-trifluoropropene (B1201522) as an intermediate, with a stoichiometric release of fluoride ions into the surrounding medium. researchgate.netnih.gov This finding indicates that while 1-Propene, tetrafluoro- is expected to be persistent in low-redox environments like aquifers, biomolecule-mediated pathways may contribute to its slow transformation over time. nih.gov
| Degradation Pathway | Reactant/Mediator | Finding for 1-Propene, tetrafluoro- | Reference |
| Microbial (Oxic) | Aerobic Microorganisms | Recalcitrant to metabolism and co-metabolism | researchgate.netnih.gov |
| Microbial (Anoxic) | Anaerobic Microorganisms | Recalcitrant to metabolism and co-metabolism | researchgate.netnih.gov |
| Abiotic Mineral-Mediated | Fe⁰, FeS, GRSO₄, Fe₃O₄, MnO₂ | No transformation observed | researchgate.netnih.gov |
| Biomolecule-Mediated | Reduced Cobalamins (Vitamin B12) | Sequential reductive defluorination to 3,3,3-trifluoropropene | researchgate.netnih.gov |
Advanced Applications in Chemical Synthesis and Materials Science
1-Propene, Tetrafluoro- as a Fluorinated Building Block in Organic Synthesis
Fluorinated building blocks are crucial in modern chemistry for the synthesis of pharmaceuticals, agrochemicals, and advanced materials, as the inclusion of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. 1-Propene, tetrafluoro- serves as a key starting material for introducing complex fluorinated moieties into organic molecules.
The synthesis of perfluoroalkyl iodides is a fundamental step in many fluorination strategies, as the carbon-iodine bond is relatively weak and can be readily cleaved to generate reactive radical or nucleophilic species. While specific industrial-scale methods starting directly from 1-propene, tetrafluoro- are not extensively documented in publicly available literature, the general reactivity of perfluorinated alkenes suggests a viable pathway. The reaction of perfluorinated compounds containing a carbon-carbon double bond with iodine monochloride (ICl) in a hydrogen fluoride (B91410) (HF) solvent, often catalyzed by a Lewis acid, is a known process for producing perfluoroalkyl iodides google.com. This method, applied to 1-propene, tetrafluoro-, would involve the addition of iodine and another halogen or functional group across the double bond, yielding a reactive halo-iodofluoropropane intermediate. These intermediates are highly valuable for subsequent reactions, such as radical additions to unsaturated systems or for forming organometallic reagents.
1-Propene, tetrafluoro- (also known as HFO-1234yf) is increasingly recognized as a useful building block for creating higher-value, complex molecules through various derivatization reactions researchgate.net. Research has demonstrated that both the C-F and C-H bonds in the molecule can be selectively activated to introduce new functional groups. Catalytic derivatization reactions, for instance, have been successfully employed using transition metal complexes. These include hydrosilylation and hydrogermylation, which add silyl (B83357) and germyl (B1233479) groups, respectively, across the double bond, yielding functionalized tetrafluoropropanes researchgate.net.
Furthermore, biological pathways can also be harnessed for its derivatization. Studies on the biotransformation of 1-propene, tetrafluoro- show that it can be metabolized by cytochrome P450 enzymes to form 2,3,3,3-tetrafluoroepoxypropane nih.govresearchgate.net. This epoxide is a reactive intermediate that can undergo further reactions, such as hydrolytic ring-opening or conjugation with glutathione, leading to more complex, functionalized molecules like N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine nih.govresearchgate.net. These examples highlight the versatility of 1-propene, tetrafluoro- in constructing intricate molecular architectures through both synthetic and biological transformations.
Polymer Chemistry and Functional Materials Development
In polymer science, 1-propene, tetrafluoro- is a valuable monomer for creating advanced fluorinated polymers and copolymers. Its incorporation into a polymer chain can significantly modify the material's properties, including its thermal stability, chemical resistance, and surface characteristics.
1-Propene, tetrafluoro- readily participates in radical copolymerization with other fluoroalkenes, most notably vinylidene fluoride (VDF). The resulting poly(VDF-co-1-propene, tetrafluoro-) copolymers have been synthesized under various conditions. Free radical polymerization (FRP) has been used to produce copolymers with varying compositions by adjusting the initial monomer feed ratio. Studies have shown that 1-propene, tetrafluoro- is generally more reactive than VDF in these systems. For example, starting with an 85 mol% VDF feed can result in a copolymer containing 62 mol% VDF, indicating a higher incorporation rate of the tetrafluoropropene monomer.
The properties of the resulting copolymers are highly dependent on their composition. Copolymers with a high VDF content (>85 mol%) tend to be thermoplastic crystalline powders, whereas those with a higher proportion of 1-propene, tetrafluoro- are amorphous.
To achieve greater control over the polymer architecture and properties, reversible deactivation radical polymerization (RDRP) techniques have been successfully applied to the copolymerization of VDF and 1-propene, tetrafluoro-. Methods such as Iodine Transfer Polymerization (ITP) and Organometallic-Mediated Radical Polymerization (OMRP) allow for the synthesis of well-defined copolymers with predictable molecular weights and narrow dispersity (Đ ≈ 1.3-1.5) researchgate.net.
A key advantage of these controlled polymerization techniques is the ability to introduce specific functionalities. For example, using an iodine-containing chain transfer agent like 1-iodoperfluorohexane in ITP results in copolymers with an iodide end-group. This terminal iodide can then be chemically modified in a post-polymerization step. One such modification involves the radical addition onto allyl alcohol, followed by reduction, to introduce a primary hydroxyl (–OH) end group researchgate.netcas.cn. This functionalization transforms the copolymer into a macromonomer that can be used to build more complex architectures, such as block copolymers, and allows for the tuning of material properties like surface wettability and adhesion.
| Polymerization Method | Comonomers | Mn (g/mol) | Dispersity (Đ) | Key Feature | Reference |
|---|---|---|---|---|---|
| Free Radical Polymerization (FRP) | VDF / 1-Propene, tetrafluoro- | 4,600 - 12,400 | ~2.05 | Composition-dependent crystallinity | cas.cn |
| Iodine Transfer Polymerization (ITP) | VDF / 1-Propene, tetrafluoro- | up to 4,100 | ~1.35 | Well-defined structure; Iodide end-group for functionalization | researchgate.netcas.cn |
| Organometallic-Mediated Radical Polymerization (OMRP) | VDF / 1-Propene, tetrafluoro- | up to 12,200 | 1.33 - 1.47 | Controlled polymerization leading to gradient copolymers |
The unique properties of fluoropolymers, such as low surface energy, hydrophobicity, and chemical inertness, make them ideal candidates for the surface modification of materials like textiles. While specific research detailing the integration of poly(VDF-co-1-propene, tetrafluoro-) onto fabrics is limited, the principles of textile surface modification provide a clear pathway for their potential application.
Techniques such as plasma treatment and graft copolymerization are commonly used to alter the surface properties of textile fibers without changing their bulk characteristics ekb.egnih.gov. For example, plasma treatment can be used to create active sites on a fabric's surface, which can then initiate the grafting of fluorinated copolymers, permanently anchoring them to the fibers. This process could impart functionalities such as water and oil repellency, soil release, and improved durability. Copolymers of 1-propene, tetrafluoro-, with their tunable properties and potential for functionalization, could be engineered to create highly specific and durable coatings for advanced, multi-functional textiles used in protective clothing, medical applications, and outdoor gear.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
